

# Spectroscopic Profile of Mandestrobin: A Technical Guide

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## Compound of Interest

Compound Name: Mandestrobin

Cat. No.: B1253266

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This technical guide provides a comprehensive overview of the spectroscopic data for the fungicide **Mandestrobin**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information is compiled to assist in the identification, characterization, and quantification of this compound in various matrices.

## Introduction

**Mandestrobin** is a broad-spectrum strobilurin fungicide that functions by inhibiting mitochondrial respiration in fungi.<sup>[1]</sup> Its chemical structure, (RS)-2-methoxy-N-methyl-2-[ $\alpha$ -(2,5-xylyloxy)-o-tolyl]acetamide, gives rise to a characteristic spectroscopic fingerprint.<sup>[2]</sup> Understanding this fingerprint is crucial for residue analysis, metabolism studies, and quality control.

## Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a primary technique for the sensitive and selective quantification of **Mandestrobin** residues.<sup>[3]</sup>

## Data Presentation

The following table summarizes the key mass spectrometric parameters for the analysis of **Mandestrobin**.

Parameter	Value	Reference
Ionization Mode	Positive Electrospray Ionization (ESI+)	[4]
Precursor Ion (m/z)	314	[4]
Product Ion (Quantifier) (m/z)	192	[4]
Product Ion (Qualifier) (m/z)	160	[4]

## Experimental Protocols

### Sample Preparation: QuEChERS Method

A common and effective method for extracting **Mandestrobin** from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

- Homogenization: A representative sample (e.g., 10-15 g of a plant commodity) is homogenized.
- Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. For dry samples, rehydration with water may be necessary.
- Salting Out: QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are added, and the tube is shaken vigorously for 1 minute.
- Centrifugation: The sample is centrifuged at  $\geq 3000$  rpm for 5-10 minutes to separate the acetonitrile extract.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing sorbents like primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences. The tube is vortexed and centrifuged.
- Final Extract: The resulting supernatant is the final extract, which can be filtered before LC-MS/MS analysis.

### LC-MS/MS Instrumentation and Conditions

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing 0.1% formic acid or ammonium formate.
- Ionization: Positive Electrospray Ionization (ESI+).
- Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly available, experimentally derived NMR spectra for **Mandestrobins** are limited, the expected chemical shifts can be predicted based on its chemical structure. The following tables provide an estimation of  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts.

### Data Presentation

#### $^1\text{H}$ NMR (Predicted)

Protons	Expected Chemical Shift (ppm)	Multiplicity
Aromatic protons	6.8 - 7.5	Multiplets
Methoxy protons (-OCH <sub>3</sub> )	~3.5	Singlet
N-Methyl protons (-NCH <sub>3</sub> )	~2.8	Doublet
Dimethyl protons on phenoxy ring	~2.2 - 2.4	Singlets
Methylene protons (-OCH <sub>2</sub> -)	~5.0 - 5.2	Singlet
Methine proton (-CH-)	~4.8	Singlet

### <sup>13</sup>C NMR (Predicted)

| Carbon | Expected Chemical Shift (ppm) | |---|---|---| | Carbonyl carbon (C=O) | ~170 | |  
Aromatic carbons | 110 - 160 | | Methoxy carbon (-OCH<sub>3</sub>) | ~58 | | N-Methyl carbon (-NCH<sub>3</sub>) |  
~26 | | Methylene carbon (-OCH<sub>2</sub>-) | ~70 | | Methine carbon (-CH-) | ~85 | | Dimethyl carbons on  
phenoxy ring | ~16, ~21 |

## Experimental Protocols

### General NMR Sample Preparation and Acquisition

- Sample Preparation: Dissolve 5-10 mg of purified **Mandestrobin** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Acquire a proton-decoupled <sup>13</sup>C NMR spectrum. A larger number of scans will be required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.
- Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

Similar to NMR, specific experimental IR spectra for **Mandestrobin** are not readily available. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.

## Data Presentation

### Predicted IR Absorption Bands

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
N-H stretch (amide)	3300 - 3500	Medium
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium
C=O stretch (amide)	1630 - 1680	Strong
C=C stretch (aromatic)	1450 - 1600	Medium
C-O stretch (ether)	1000 - 1300	Strong
C-N stretch	1020 - 1250	Medium

## Experimental Protocols

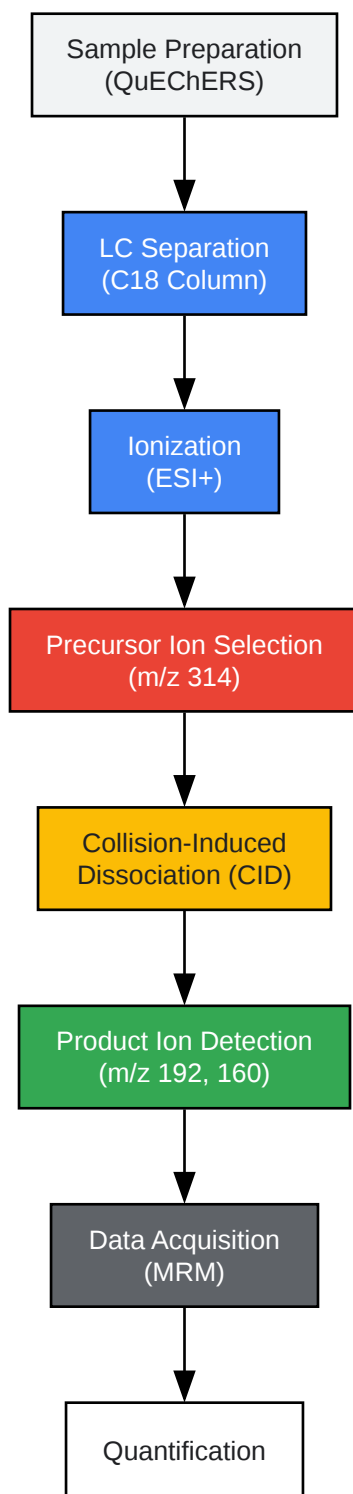
### General IR Spectroscopy Procedure

- **Sample Preparation:** For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of **Mandestrobin** is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the ATR crystal.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer.
- **Acquisition:** Acquire the spectrum over the mid-IR range (typically 4000 - 400 cm<sup>-1</sup>).
- **Background Correction:** A background spectrum (of the empty sample compartment or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

## Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of **Mandestrobin**.

Caption: General workflow for the spectroscopic analysis of **Mandestrobin**.



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Caption: Detailed workflow for LC-MS/MS analysis of **Mandestrobin**.

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